9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole
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Overview
Description
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole is a complex organic compound that features a unique combination of a carbazole core, an oxadiazole ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of sodium hydroxide and ethanol . This intermediate is then coupled with a carbazole derivative under specific conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The carbazole core can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Nitrated or halogenated carbazole derivatives.
Scientific Research Applications
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This compound may also induce oxidative stress in cells, leading to apoptosis or cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative used in flavoring and fragrance industries.
5-(Furan-2-yl)-1H-pyrazol-3-amine: Another furan-containing compound with potential biological activity.
Uniqueness
9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole is unique due to its combination of a carbazole core with both furan and oxadiazole rings
Properties
CAS No. |
65698-73-9 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(9-ethylcarbazol-3-yl)-5-(furan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H15N3O2/c1-2-23-16-7-4-3-6-14(16)15-12-13(9-10-17(15)23)19-21-22-20(25-19)18-8-5-11-24-18/h3-12H,2H2,1H3 |
InChI Key |
PBVNNIHBQAEZCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CO4)C5=CC=CC=C51 |
Origin of Product |
United States |
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